molecular formula C15H12N2O2 B13144840 1,8-Diamino-2-methylanthracene-9,10-dione CAS No. 10146-55-1

1,8-Diamino-2-methylanthracene-9,10-dione

Cat. No.: B13144840
CAS No.: 10146-55-1
M. Wt: 252.27 g/mol
InChI Key: WBAJUIUMHNNUHF-UHFFFAOYSA-N
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Description

1,8-Diamino-2-methylanthracene-9,10-dione is an organic compound with the molecular formula C15H12N2O2. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains amino groups at the 1 and 8 positions, a methyl group at the 2 position, and carbonyl groups at the 9 and 10 positions. This compound is known for its vibrant color and is often used in dye and pigment industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Diamino-2-methylanthracene-9,10-dione can be synthesized through several methods. One common approach involves the nitration of 2-methylanthracene-9,10-dione followed by reduction to introduce the amino groups. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various acylated or alkylated derivatives .

Scientific Research Applications

1,8-Diamino-2-methylanthracene-9,10-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,8-diamino-2-methylanthracene-9,10-dione involves its interaction with various molecular targets. In biological systems, it can intercalate into DNA, disrupting replication and transcription processes. This intercalation is facilitated by the planar structure of the anthracene core, which allows it to insert between DNA base pairs. Additionally, the amino groups can form hydrogen bonds with nucleotides, further stabilizing the intercalated complex .

Comparison with Similar Compounds

Similar Compounds

    1,8-Diaminoanthracene-9,10-dione: Similar structure but lacks the methyl group at the 2 position.

    1,8-Diethoxyanthracene-9,10-dione: Contains ethoxy groups instead of amino groups.

    1,3,8-Trihydroxy-6-methylanthracene-9,10-dione: Contains hydroxyl groups instead of amino groups

Uniqueness

1,8-Diamino-2-methylanthracene-9,10-dione is unique due to the presence of both amino and methyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for a wide range of applications, from dye production to biological research .

Properties

CAS No.

10146-55-1

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

1,8-diamino-2-methylanthracene-9,10-dione

InChI

InChI=1S/C15H12N2O2/c1-7-5-6-9-12(13(7)17)15(19)11-8(14(9)18)3-2-4-10(11)16/h2-6H,16-17H2,1H3

InChI Key

WBAJUIUMHNNUHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=C(C2=O)C(=CC=C3)N)N

Origin of Product

United States

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